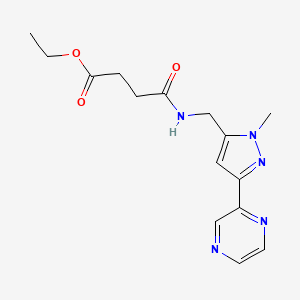

Ethyl-4-(((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antileishmaniale und Antimalaria-Mittel

Ethyl-4-(((1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoat hat sich als vielversprechendes Antileishmaniale und Antimalaria-Mittel erwiesen. Die Forschung zeigt, dass Pyrazol-haltige Verbindungen, einschließlich dieser, eine starke Aktivität gegen Leishmania- und Plasmodium-Arten aufweisen. Diese Verbindungen wurden auf ihre Fähigkeit untersucht, das Wachstum dieser Parasiten zu hemmen, und zeigten vielversprechende Ergebnisse sowohl in vitro als auch in vivo .

Cyclin-abhängige Kinase (CDK)-Inhibitoren

Diese Verbindung wurde auf ihr Potenzial als CDK-Inhibitor untersucht, insbesondere mit dem Ziel von CDK2. CDK-Inhibitoren sind in der Krebstherapie von entscheidender Bedeutung, da sie selektiv Tumorzellen angreifen können. Studien haben gezeigt, dass Derivate von Pyrazol, ähnlich dem this compound, das Wachstum verschiedener Krebszelllinien durch Beeinträchtigung des Zellzyklus hemmen können .

Neuroprotektive Mittel

Die Forschung zu Pyrazol-Derivaten hat sich auch auf den Neuro-Schutz erstreckt. Diese Verbindungen wurden auf ihre Fähigkeit untersucht, Nervenzellen vor Schäden zu schützen, was möglicherweise therapeutische Vorteile für neurodegenerative Erkrankungen wie Alzheimer und Parkinson bietet. Die neuroprotektiven Wirkungen sind oft mit der Hemmung von Enzymen wie Acetylcholinesterase und der Reduzierung von oxidativem Stress verbunden .

Entzündungshemmende Mittel

This compound wurde auf seine entzündungshemmenden Eigenschaften untersucht. Pyrazol-Derivate sind dafür bekannt, die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie COX-2 zu hemmen, was sie zu potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen macht .

Antioxidative Mittel

Das antioxidative Potenzial von Pyrazol-Derivaten wurde aufgrund ihrer Fähigkeit, freie Radikale einzufangen und oxidativen Stress zu reduzieren, Gegenstand der Forschung. Diese Eigenschaft ist besonders wertvoll, um Zellschäden und Alterung zu verhindern, sowie bei der Behandlung von Krankheiten, bei denen oxidativer Stress eine Schlüsselrolle spielt .

Antimikrobielle Mittel

Pyrazol-Derivate, einschließlich this compound, haben antimikrobielle Aktivität gegen eine Vielzahl bakterieller und Pilzpathogene gezeigt. Dies macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika, insbesondere angesichts der steigenden Antibiotikaresistenz .

Antikrebsmittel

Neben der CDK-Hemmung wurden Pyrazol-Derivate auf ihre breiteren Antikrebs-Eigenschaften untersucht. Diese Verbindungen können die Apoptose in Krebszellen induzieren, die Angiogenese hemmen und verschiedene Signalwege stören, die an Tumorwachstum und Metastasierung beteiligt sind. Dieser vielseitige Ansatz macht sie wertvoll bei der Entwicklung neuer Krebstherapien .

Enzymhemmer

This compound wurde als Hemmer verschiedener Enzyme neben CDKs untersucht. Dazu gehören Enzyme, die an Stoffwechselwegen beteiligt sind, die zur Behandlung von Stoffwechselstörungen und anderen Krankheiten angegriffen werden können .

Diese vielfältigen Anwendungen unterstreichen das große Potenzial von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung und Arzneimittelentwicklung.

Eigenschaften

IUPAC Name |

ethyl 4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-3-23-15(22)5-4-14(21)18-9-11-8-12(19-20(11)2)13-10-16-6-7-17-13/h6-8,10H,3-5,9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWRQUSWTXXTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)

![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)

![7-Fluoro-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2462525.png)

![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)

![[2-(1H-1,2,4-Triazol-5-ylthio)ethyl]amine dihydrochloride](/img/structure/B2462530.png)

![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)